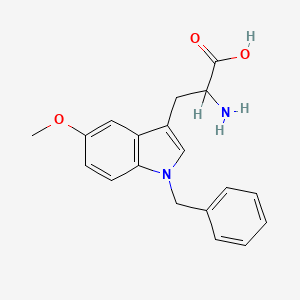

1-Benzyl-5-methoxytryptophan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64024-04-0 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-amino-3-(1-benzyl-5-methoxyindol-3-yl)propanoic acid |

InChI |

InChI=1S/C19H20N2O3/c1-24-15-7-8-18-16(10-15)14(9-17(20)19(22)23)12-21(18)11-13-5-3-2-4-6-13/h2-8,10,12,17H,9,11,20H2,1H3,(H,22,23) |

InChI Key |

UXMTUUFYPGQFAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Tryptophan Scaffolds

Strategies for Selective N-Benzylation and Other Nitrogen Substitutions

Selective substitution on the nitrogen atoms of the tryptophan molecule is a key step in the synthesis of derivatives like 1-benzyl-5-methoxytryptophan. The indole (B1671886) nitrogen (N1) and the alpha-amino group offer sites for functionalization, and controlling the selectivity of these reactions is a significant synthetic challenge.

The introduction of a benzyl (B1604629) group onto the indole nitrogen of tryptophan and its analogues can be achieved through several methods. A common approach involves the use of a base to deprotonate the indole N-H, followed by reaction with a benzyl halide. For instance, the N-alkylation of indoles can be carried out using cesium carbonate (Cs₂CO₃) and a benzyl halide in a solvent like acetonitrile (B52724) at elevated temperatures. mdpi.com Phase-transfer catalysis has also been employed to improve the efficiency and yield of N-alkylation of tryptamines, offering an advantage by avoiding strictly anhydrous conditions. cdnsciencepub.com Another powerful technique involves the generation of a dianion intermediate from a tryptamine (B22526) derivative using two equivalents of a strong base, such as n-butyllithium. The subsequent reaction with a benzyl bromide preferentially occurs at the more reactive indole anion. cdnsciencepub.com The success of N-benzylation is often confirmed by the disappearance of the characteristic indole N-H absorption in infrared (IR) spectra and the appearance of a singlet corresponding to the benzylic protons in nuclear magnetic resonance (NMR) spectra. cdnsciencepub.com

| Reagent/Catalyst | Conditions | Substrate | Outcome |

| Cesium Carbonate (Cs₂CO₃) / Benzyl Halide | Acetonitrile, 80°C, 18h | Indole | N-benzylated indole |

| Phase-Transfer Catalyst / Benzyl Halide | Two-phase system (e.g., CH₂Cl₂/aq. NaOH) | Tryptamine | N-benzylated tryptamine |

| n-Butyllithium (2 equiv.) / Benzyl Bromide | THF-HMPA | Tryptamine | Selective N1-benzylation via dianion |

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes. masterorganicchemistry.commasterorganicchemistry.com A chiral auxiliary-facilitated Strecker synthesis offers a robust strategy for the asymmetric synthesis of indole-substituted tryptophans. rsc.orgrsc.org This approach has been successfully used to prepare optically pure (S)-tryptophan analogues, including those with methoxy (B1213986) substitutions on the indole ring. rsc.orgrsc.org

The synthesis begins with the formylation of the indole, followed by a Wittig reaction to yield an indole-3-acetaldehyde. rsc.org This aldehyde then undergoes a condensation reaction with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. rsc.org The addition of a cyanide source, like potassium cyanide, to the imine generates an α-aminonitrile with high diastereoselectivity. masterorganicchemistry.comrsc.org Subsequent hydrolysis of the nitrile group, often proceeding through an intermediate α-amino amide, yields the desired α-amino acid. rsc.org This methodology has proven effective for the synthesis of (S)-5-methoxy-tryptophan, a close analogue of the target compound. rsc.org

| Step | Reagents | Intermediate/Product |

| 1. Formylation | Vilsmeier reagent (e.g., POCl₃, DMF) | Indole-3-carbaldehyde |

| 2. Homologation | Wittig reagent | 2-(Indol-3-yl)acetaldehyde |

| 3. Condensation | Chiral amine (e.g., (S)-α-methylbenzylamine), KCN | α-Aminonitrile |

| 4. Hydrolysis | H₂O₂, K₂CO₃, then acid/base hydrolysis | α-Amino acid |

The synthesis of arylated tryptophan derivatives can be achieved through a combination of enantioselective hydrogenation and Suzuki-Miyaura coupling. While not a direct route to N-benzylated compounds, this strategy is pivotal for introducing aryl groups onto the indole nucleus, which could be a complementary functionalization. The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.netresearchgate.net

In the context of tryptophan synthesis, a dehydroamino acid precursor can undergo enantioselective hydrogenation to establish the chiral center of the amino acid. Subsequently, if the indole ring is functionalized with a halide (e.g., bromo or iodo), a Suzuki-Miyaura coupling can be performed to introduce an aryl or benzyl group at that position. This modular approach allows for the synthesis of a wide array of arylated tryptophan derivatives. researchgate.netresearchgate.net The development of chiral ligands for the palladium catalyst has enabled enantioselective versions of the Suzuki-Miyaura coupling itself, providing another avenue for controlling stereochemistry in the synthesis of complex biaryl compounds. nih.gov

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines from tryptamine or tryptophan derivatives and an aldehyde or ketone. nih.govresearchgate.net This reaction proceeds through the formation of an iminium ion followed by an intramolecular electrophilic substitution at the C2 position of the indole ring. nih.gov The asymmetric variant of this reaction is crucial for the stereospecific synthesis of complex indole alkaloids and other biologically active compounds. nih.gov

When a chiral tryptophan derivative is used as the starting material, the stereochemistry of the newly formed ring is influenced by the existing chiral center. This diastereoselective Pictet-Spengler reaction has been extensively studied. researchgate.net For example, the reaction of L-tryptophan methyl ester with an aldehyde can lead to the formation of either cis or trans diastereomers of the tetrahydro-β-carboline product, with the outcome often dependent on the reaction conditions and the nature of the substituents. nih.gov This methodology provides a route to constrained analogues of tryptophan, which are valuable scaffolds in medicinal chemistry.

Regioselective Functionalization of the Indole Nucleus in 5-Methoxytryptophan (B613034) Derivatives

The indole ring of tryptophan is highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. pearson.com However, for derivatives like this compound where the N1 and C3 positions may be substituted, directing electrophilic attack to other positions on the indole nucleus requires careful consideration of the electronic effects of the existing substituents.

While the target compound is N1-benzylated, understanding the regioselectivity of benzylation on the indole ring is crucial. The direct C3-benzylation of indoles that are unsubstituted at the N1 position is a well-established transformation. nih.govrsc.org Palladium-catalyzed C3-benzylation of 3-substituted indoles using benzyl carbonates can lead to the formation of 3-benzylindolenines, which contain a quaternary carbon center at the C3 position. nih.gov

Systematic Modifications at the 5-Methoxy Position and Other Indole Ring Sites

The functionalization of the tryptophan indole ring is a key strategy for altering the biological activity and physicochemical properties of tryptophan-containing molecules. The electron-rich nature of the indole nucleus makes it a versatile substrate for various chemical transformations. nih.gov Site-selective modifications, however, can be challenging to achieve. rsc.org

Recent advancements have focused on the direct C-H functionalization of the indole moiety, which offers an attractive route for peptide modification due to its potential for high chemoselectivity. rsc.org For instance, metal-free, photo-induced methods have been developed for the direct alkylation of indoles and tryptophan. rsc.org Another innovative approach involves a late-stage, catalyst-free C2-sulfenylation of tryptophan residues within native peptides using specialized thiosulfonate reagents in trifluoroacetic acid. nih.govsciencedaily.com This allows for the incorporation of a wide array of functional groups, including trifluoromethylthio (SCF3) and various alkylthio and arylthio moieties, providing a powerful tool for diversifying peptide structures post-synthesis. nih.govsciencedaily.com

While methods for modifying the indole C2 position are advancing, systematic modifications at other sites, such as the 5-position, often rely on the total synthesis of the amino acid from appropriately substituted indole precursors. chim.it A facile and robust method for synthesizing various indole-substituted (S)-tryptophans, including (S)-5-methoxytryptophan, utilizes a Strecker amino acid synthesis strategy facilitated by a chiral auxiliary. scispace.comnih.gov This approach starts from the corresponding substituted indoles, providing a modular route to a diverse range of tryptophan analogues. nih.govresearchgate.net

The table below summarizes key findings from research on the modification of tryptophan scaffolds.

| Modification Strategy | Target Site | Reagents/Conditions | Outcome | Reference |

| Strecker Synthesis | Indole Ring (various) | Substituted Indole, Chiral Auxiliary | Synthesis of optically pure (S)-tryptophan analogues (e.g., 5-methoxy, 5-chloro, 5-methyl) | scispace.com, nih.gov |

| Photocatalytic Alkylation | Indole C2 | Activated α-bromo-carbonyls, Visible Light | C-H functionalization of Trp and Trp-containing peptides | rsc.org |

| C2-Sulfenylation | Indole C2 | 8-quinoline thiosulfonate reagents, TFA | Late-stage "clickable" modification of native peptides | nih.gov, sciencedaily.com |

Integration into Complex Peptide Architectures via Chemical Synthesis and Biotechnological Approaches

Modified tryptophan residues, including this compound and its derivatives, are valuable building blocks for constructing complex peptides with tailored biological activities. Their incorporation can be achieved through total chemical synthesis or by harnessing and redirecting the biosynthetic machinery of microorganisms.

Convergent synthesis is a powerful strategy for the assembly of large, complex molecules like peptide natural products. This approach involves the independent synthesis of several fragments which are then combined to form the final molecule. nih.gov This method has been successfully applied to the synthesis of analogues of Argyrin, a family of macrocyclic peptides with potent antibacterial and antiproteasomal activities. scispace.comrsc.org

The natural bioactivity of argyrins is associated with an unusual (S)-4-methoxy-tryptophan residue. scispace.comrsc.org To explore the structure-activity relationships of this key residue, researchers have synthesized argyrin analogues containing different tryptophan modifications. In one such study, a series of optically pure (S)-tryptophan analogues, including (S)-5-methoxytryptophan, were prepared and incorporated into the argyrin scaffold. scispace.comresearchgate.netrsc.org The synthesis of the linear octapeptide precursor was achieved using a robust Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, followed by a PyBOP-mediated macrocyclization in solution. researchgate.net

The resulting argyrin analogue containing (S)-5-methoxytryptophan was evaluated for its antibacterial activity against Gram-negative bacteria. scispace.comrsc.org The findings are detailed in the table below.

| Compound | Tryptophan Analogue | Target Organism | MIC₅₀ (µM) | Reference |

| Argyrin A | (S)-4-Methoxy-tryptophan | Pseudomonas aeruginosa PAO1 | 19.8 ± 1.6 | rsc.org |

| Analogue 20g | (S)-5-Methoxy-tryptophan | Pseudomonas aeruginosa PAO1 | 90–100 | rsc.org |

| Analogue 20g | (S)-5-Methoxy-tryptophan | Proteus mirabilis Hauser 1885 | 90–100 | rsc.org |

| Analogue 20c | (S)-5-Chloro-tryptophan | P. aeruginosa / P. mirabilis | Inactive | rsc.org |

| Analogue 20f | (S)-5-Methyl-tryptophan | P. aeruginosa / P. mirabilis | Inactive | rsc.org |

The results indicate that while the natural (S)-4-methoxy-tryptophan is crucial for high potency, the argyrin scaffold can tolerate a (S)-5-methoxy-tryptophan residue, retaining a degree of antibacterial activity. scispace.comrsc.org In contrast, analogues with 5-chloro or 5-methyl substitutions were inactive, suggesting that the oxygen of the methoxy group may play a role in target binding, possibly through hydrogen bond formation. researchgate.net This synthetic approach provides a valuable platform for generating novel argyrin analogues to develop more potent and species-specific antibacterial agents. rsc.org

Mutasynthesis is a biotechnological technique that combines mutagenesis and directed biosynthesis to produce novel analogues of natural products. The process typically involves creating a mutant strain of a producing organism that is blocked in the synthesis of a specific precursor, which can then be supplied exogenously with synthetic analogues.

The enzymatic machinery of tryptophan synthesis is a well-established target for such approaches. The enzyme tryptophan synthase, which catalyzes the final step in tryptophan biosynthesis, can accept a range of indole analogues to produce modified tryptophan derivatives. chim.itresearchgate.net This enzymatic flexibility has been exploited for the preparation of a wide variety of tryptophan analogues, including those with substitutions on the benzene (B151609) ring. researchgate.net

While specific examples detailing the mutasynthetic incorporation of this compound or 5-methoxytryptophan into a final natural product are not prominently featured in the reviewed literature, the principle is well-established for other tryptophan derivatives. This strategy remains a powerful potential pathway for generating novel complex peptides and alkaloids. By feeding synthetic precursors like 5-methoxytryptophan to an engineered microorganism, it is theoretically possible to hijack its biosynthetic pathways to incorporate the unnatural amino acid into its native secondary metabolites, leading to the production of novel bioactive compounds.

Pharmacological and Biochemical Mechanisms of Action

Receptor Binding and Agonist/Antagonist Profiles of N-Benzylated 5-Methoxytryptophan (B613034) Analogues

N-benzylated analogues of 5-methoxytryptamine, a related compound to 5-methoxytryptophan, have been synthesized and evaluated for their interaction with serotonin (B10506) receptors. Research indicates that these compounds predominantly exhibit high affinity for the 5-HT2 receptor family. nih.govnih.gov The positioning of substituents on the N-benzyl group plays a critical role in determining both the binding affinity and the functional activity of these molecules. nih.govresearchgate.net Generally, substitution at the ortho or meta position of the benzyl (B1604629) ring tends to enhance affinity, while para-position substitutions result in reduced affinity. nih.govresearchgate.net

A series of N-benzylated-5-methoxytryptamine analogues demonstrated high affinity for the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). nih.govnih.gov While many of the tryptamine (B22526) analogues showed high affinity for the 5-HT2A receptor, only the 3-iodobenzyl derivative displayed subnanomolar affinity. nih.gov Interestingly, the addition of an N-benzyl group to 5-methoxytryptamine was found to have minimal impact on its binding affinity in some initial studies, though later work with substituted benzyl groups revealed significant variations. nih.gov For instance, one N-4-bromobenzyl compound was reported to have a very high affinity (Ki of 0.1 nM) and a 1000-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, although this high selectivity was later questioned due to differing assay methods. nih.gov Most of the synthesized N-benzylated tryptamines bind potently to all three 5-HT2 subtypes. nih.govresearchgate.net

The functional activity of N-benzylated 5-methoxytryptamine analogues has been assessed at human 5-HT2A, 5-HT2B, and 5-HT2C receptors through intracellular Ca2+ mobilization assays. nih.govresearchgate.net These assays measure the ability of a compound to activate the receptor and trigger a downstream signaling cascade, resulting in the release of intracellular calcium.

The research revealed that there is no direct correlation between a compound's binding affinity and its functional efficacy; a high affinity did not always translate to potent activation. nih.gov Many of the tryptamine derivatives acted as partial agonists. nih.gov Despite this, several analogues were identified as functionally potent, with EC50 values (the concentration required to elicit a half-maximal response) ranging from 7.6 to 63 nM. nih.gov The introduction of large, lipophilic groups on the benzyl ring generally improved binding affinity but often had the opposite effect on functional activity. nih.govresearchgate.net

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) | Intrinsic Activity (% of Serotonin) |

|---|---|---|---|---|

| N-(3-Iodobenzyl)-5-methoxytryptamine | h5-HT2A | 0.9 | 7.6 | 88% |

| N-(3-Iodobenzyl)-5-methoxytryptamine | h5-HT2B | 14 | 20 | 96% |

| N-(3-Iodobenzyl)-5-methoxytryptamine | h5-HT2C | 2.8 | 15 | 98% |

| N-(4-Bromobenzyl)-5-methoxytryptamine | h5-HT2A | 1.1 | 63 | 68% |

| N-(4-Bromobenzyl)-5-methoxytryptamine | h5-HT2B | 22 | 190 | 74% |

| N-(4-Bromobenzyl)-5-methoxytryptamine | h5-HT2C | 12 | 110 | 85% |

Modulation of Intracellular Signaling Pathways by 5-Methoxytryptophan and Its Derivatives

5-Methoxytryptophan (5-MTP), the parent compound of 1-Benzyl-5-methoxytryptophan, demonstrates significant activity in modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, and survival. youtube.com Studies have shown that 5-MTP can influence this pathway, particularly in the context of cancer cells. nih.govnih.gov In colorectal cancer (CRC) cells, 5-MTP was found to inhibit the PI3K/Akt/FoxO3a signaling pathway. nih.govwjgnet.com This inhibition is associated with the promotion of apoptosis (programmed cell death) and cell cycle arrest, thereby impeding cell proliferation. nih.govnih.gov When 5-MTP was combined with a known inhibitor of the PI3K/Akt/FoxO3a pathway, these anti-proliferative and pro-apoptotic effects were significantly enhanced. nih.govnih.gov This suggests that 5-MTP's therapeutic potential in certain cancers may be mediated, at least in part, through its regulation of this critical survival pathway. nih.gov

5-MTP has been identified as an anti-inflammatory molecule that can inhibit signaling cascades mediated by p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). nih.gov The p38 MAPK pathway is involved in cellular responses to stress and inflammation, while NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes. uni.lu 5-MTP has been shown to block the activation of p38 MAPK, which in turn helps to protect endothelial barrier function and prevent vascular hyperpermeability. nih.gov Furthermore, 5-MTP suppresses inflammation by inhibiting the activation of NF-κB. nih.gov This action prevents the transcription of various pro-inflammatory cytokines, such as IL-1β, TNFα, and IL-6, in macrophages. nih.gov By inhibiting both p38 MAPK and NF-κB, 5-MTP effectively controls macrophage activation and migration. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that plays a central role in inflammation and tumorigenesis. nih.govpnas.org Its expression is tightly controlled in normal cells but is often overexpressed in cancer cells. nih.govpnas.org 5-MTP was first discovered as an endogenous factor capable of suppressing COX-2 expression. nih.govpnas.orgfrontiersin.org It acts at the transcriptional level to inhibit COX-2 activation that is induced by a wide range of pro-inflammatory and mitogenic stimuli. nih.gov Research has shown that normal fibroblasts produce and release 5-MTP, whereas many cancer cell lines are deficient in its production, contributing to their characteristic COX-2 overexpression. nih.govpnas.org The mechanism for this suppression involves 5-MTP inhibiting the binding of multiple transcription factors, including NF-κB, c-Jun, C/EBPβ, and CREB/ATF, to the COX-2 promoter region. nih.govfrontiersin.org This broad inhibitory action makes 5-MTP a potent endogenous regulator of inflammatory processes. nih.gov

Cellular Responses and Phenotypic Effects Elicited by 5-Methoxytryptophan

Recent scientific investigations have elucidated a range of cellular and phenotypic effects induced by 5-Methoxytryptophan (5-MTP), a metabolite of the essential amino acid L-tryptophan. These effects underscore its potential role in various physiological and pathological processes, from cancer progression to vascular health. The following sections detail the specific mechanisms of action and cellular responses observed in various experimental models.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

5-Methoxytryptophan has been demonstrated to promote apoptosis and induce cell cycle arrest in certain cancer cell lines. In studies involving colorectal cancer (CRC) cells, 5-MTP was found to inhibit cell proliferation by triggering programmed cell death and halting the cell division cycle. frontiersin.orgnih.gov The combination of 5-MTP with inhibitors of the PI3K/Akt/FoxO3a signaling pathway significantly enhanced these pro-apoptotic and cell cycle-arresting effects compared to 5-MTP alone. frontiersin.orgnih.gov Further research has indicated that in Lewis lung carcinoma cells, the combination of sorafenib and 5-MTP also leads to cell cycle arrest and apoptosis. nih.gov

| Cell Line | Treatment | Observed Effects | Signaling Pathway Implicated |

| Colorectal Cancer (CRC) Cells | 5-Methoxytryptophan | Promotion of apoptosis and cell cycle arrest, inhibition of cell proliferation. | PI3K/Akt/FoxO3a |

| Lewis Lung Carcinoma (LLC) Cells | 5-Methoxytryptophan in combination with Sorafenib | Induction of cell cycle arrest and apoptosis. | Not specified |

Inhibition of Cell Proliferation, Migration, and Invasion

The anti-proliferative and anti-metastatic properties of 5-MTP have been observed in various cancer models. In colorectal cancer cells, 5-MTP has been shown to inhibit not only proliferation but also the invasion and migration of the cancer cells. frontiersin.org Similarly, in lung cancer models, 5-MTP, particularly in combination with sorafenib, significantly reduces the viability, proliferation, migration, and invasion of lung cancer cells. nih.gov This inhibitory effect on metastasis is associated with the downregulation of proteins such as vimentin and MMP9. nih.gov Beyond cancer, 5-MTP also plays a role in vascular health by decreasing the proliferation and migration of vascular smooth muscle cells (VSMCs).

| Cell Type | Treatment | Key Findings | Associated Molecular Changes |

| Colorectal Cancer (CRC) Cells | 5-Methoxytryptophan | Inhibition of cell proliferation, migration, and invasion. | - |

| Lewis Lung Carcinoma (LLC) Cells | 5-Methoxytryptophan and Sorafenib | Synergistic reduction in cell viability, proliferation, migration, and invasion. | Downregulation of vimentin and MMP9. |

| Vascular Smooth Muscle Cells (VSMCs) | 5-Methoxytryptophan | Decreased cell proliferation and migration. | Preservation of differentiated phenotype. |

Mechanisms of Endothelial Barrier Function Protection and Endothelial Repair

5-Methoxytryptophan has been identified as a crucial molecule in maintaining the integrity of the vascular endothelium. It protects the endothelial barrier function, which is essential for regulating the passage of substances and cells from the bloodstream into the surrounding tissues. The protective mechanism of 5-MTP involves preventing the degradation of VE-cadherin, a key component of endothelial cell junctions. This is achieved through the inhibition of p38 MAPK activation, a signaling pathway often triggered by pro-inflammatory mediators. Furthermore, 5-MTP is suggested to promote endothelial repair, potentially by facilitating re-endothelialization driven by vascular endothelial growth factor (VEGF). In vivo studies have confirmed that administration of 5-MTP can prevent vascular hyperpermeability.

Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation

In the context of vascular injury and disease, the proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to the thickening of the arterial wall, a process known as intimal hyperplasia. 5-Methoxytryptophan has been shown to counteract this by blocking the migration and proliferation of VSMCs. This inhibitory effect is mediated through the suppression of p38 MAPK activation. Additionally, 5-MTP helps to maintain the differentiated phenotype of VSMCs, preventing their switch to a more proliferative and migratory state. This is achieved by sustaining the expression levels of critical transcription factors for VSMC marker genes, partly through the attenuated activation of NFκB-p65.

Control of Macrophage Transmigration and Activation

5-Methoxytryptophan also exerts regulatory effects on immune cells, specifically macrophages. It has been reported to control the transmigration and activation of macrophages by inhibiting both p38 MAPK and NF-κB activation. In the absence of pathogenic stimuli, 5-MTP can promote the uptake of collagen by anti-inflammatory macrophages. This is achieved by altering the physicochemical properties of their mitochondrial membranes, which in turn influences their metabolism. However, in the presence of pathogenic stimulation, 5-MTP can be degraded by the induced expression of indoleamine 2,3-dioxygenase 1 (IDO-1), which may limit its effects on activated macrophages.

Interactions with Other Biological Targets and Enzymes

The broader pharmacological profile of this compound and its structural relatives extends to their interactions with other significant biological targets. These interactions, particularly with bacterial enzymes and those involved in protein modification, offer insights into their potential therapeutic applications.

Functional Inhibition of Bacterial Elongation Factor G (EF-G) by Conjugated Derivatives

While direct studies on this compound's effect on bacterial Elongation Factor G (EF-G) are not extensively documented, compelling evidence for the inhibitory potential of its core structure, 5-methoxytryptophan, has emerged from research on the antibiotic argyrin B and its analogues. Argyrins are a class of cyclic octapeptides known for their antibacterial properties, which stem from the functional inhibition of EF-G, a crucial enzyme in bacterial protein synthesis. stanford.edu

A significant study focused on the synthesis and antibacterial evaluation of argyrin analogues revealed that the incorporation of an (S)-5-methoxy-tryptophan residue into the argyrin macrocycle resulted in a compound with notable antibacterial activity. scispace.comrsc.org Specifically, this argyrin analogue demonstrated a Minimum Inhibitory Concentration (MIC) of 90-100 µM against both Pseudomonas aeruginosa PAO1 and Proteus mirabilis Hauser 1885. scispace.com In contrast, argyrin analogues containing (S)-5-chloro- and (S)-5-methyl-tryptophan were found to be essentially inactive, highlighting the importance of the methoxy (B1213986) group at the 5-position of the tryptophan indole (B1671886) ring for antibacterial efficacy. scispace.com

The proposed mechanism of action involves the interaction of the methoxy group with the EF-G protein. Preliminary molecular modeling based on the experimental complex structure of argyrin B with bacterial EF-G suggests that the 5-methoxy group of the tryptophan residue could potentially form a hydrogen bond with the amino acid residue Tyr683 of EF-G. scispace.com This interaction is believed to contribute to the stabilization of the argyrin-EF-G complex, thereby inhibiting the function of EF-G and disrupting bacterial protein synthesis.

It is important to note that these findings pertain to 5-methoxytryptophan when it is part of a larger peptide macrocycle. The influence of the N-benzyl group in this compound on this interaction has not been specifically elucidated in the reviewed literature. However, the demonstrated activity of the 5-methoxytryptophan moiety provides a strong rationale for investigating the potential of its derivatives as inhibitors of bacterial EF-G.

| Argyrin Analogue | Tryptophan Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Analogue with 5-methoxy-tryptophan | (S)-5-methoxy-tryptophan | Pseudomonas aeruginosa PAO1 | 90-100 µM |

| Analogue with 5-methoxy-tryptophan | (S)-5-methoxy-tryptophan | Proteus mirabilis Hauser 1885 | 90-100 µM |

| Analogue with 5-chloro-tryptophan | (S)-5-chloro-tryptophan | - | Inactive |

| Analogue with 5-methyl-tryptophan | (S)-5-methyl-tryptophan | - | Inactive |

Investigation of Transglutaminase 2 (TG2) Inhibition by Related Tryptophan Analogues

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking, signal transduction, and cell adhesion. nih.gov Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. nih.gov The investigation into inhibitors of TG2 has explored a wide range of chemical scaffolds.

While there is no direct evidence in the reviewed scientific literature to suggest that this compound or its close analogues are inhibitors of Transglutaminase 2, the broader class of tryptophan derivatives has been a subject of interest in medicinal chemistry for targeting various enzymes. However, specific studies focusing on tryptophan analogues as TG2 inhibitors are not prominently featured in the available research.

The development of TG2 inhibitors has largely centered on peptidomimetic compounds and small molecules designed to interact with the enzyme's active site or allosteric regulatory sites. nih.gov These inhibitors often feature reactive groups that can form covalent bonds with the catalytic cysteine residue of TG2 or possess structures that mimic the enzyme's natural substrates. nih.gov

Given the structural features of this compound, which include an amino acid backbone, an indole ring, and N- and 5-position substitutions, it is conceivable that such a molecule could be explored for its potential to interact with TG2. The indole moiety, for instance, is a common scaffold in pharmacologically active compounds. However, without specific experimental data, any suggestion of TG2 inhibition by this compound or related tryptophan analogues remains speculative. Further research, including enzymatic assays and structural studies, would be necessary to determine if this class of compounds possesses any activity towards Transglutaminase 2.

Biochemical Pathways and Metabolomic Profiling of 5 Methoxytryptophan

Endogenous Biosynthesis and Regulatory Mechanisms of 5-Methoxytryptophan (B613034)

5-Methoxytryptophan (5-MTP) is an endogenous metabolite of the essential amino acid L-tryptophan. nih.govresearchgate.net It is recognized for its anti-inflammatory and tissue-protective properties. researchgate.netnih.gov The biosynthesis of 5-MTP is a multi-step enzymatic process primarily occurring in various peripheral tissues, including those of fibroblasts, vascular endothelial and smooth muscle cells, as well as renal and bronchial epithelial cells. nih.govfrontiersin.org

The synthesis of 5-MTP from L-tryptophan involves two critical enzymatic reactions. nih.gov

Hydroxylation by Tryptophan Hydroxylase (TPH-1): The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). unito.itwikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). There are two main isoforms of TPH: TPH-1 and TPH-2. wikipedia.orgmdpi.com While TPH-2 is predominantly found in neuronal cells, TPH-1 is the isoform expressed in peripheral tissues and is responsible for 5-MTP production in cells like fibroblasts and vascular endothelial cells. nih.govmdpi.com Overexpression of TPH-1 has been shown to reduce renal injury by decreasing inflammation and fibrosis. nih.gov

Methylation by Hydroxyindole O-methyltransferase (HIOMT): Following its synthesis, 5-HTP is converted to 5-MTP by the enzyme hydroxyindole O-methyltransferase (HIOMT), also known as acetylserotonin O-methyltransferase (ASMT). nih.govnih.gov HIOMT catalyzes the transfer of a methyl group to the hydroxyl group of 5-HTP. nih.gov Several isoforms of HIOMT exist due to alternative splicing, and the HIOMT298 isoform has been identified in human fibroblasts and cancer cells as being involved in 5-MTP synthesis. nih.govnih.gov

| Enzyme | Gene | Function | Substrate | Product | Tissue Expression (for 5-MTP) |

|---|---|---|---|---|---|

| Tryptophan Hydroxylase 1 | TPH1 | Catalyzes the rate-limiting step in 5-MTP synthesis. wikipedia.org | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | Peripheral tissues (fibroblasts, endothelial cells). nih.gov |

| Hydroxyindole O-methyltransferase | HIOMT / ASMT | Catalyzes the final step in 5-MTP synthesis. nih.gov | 5-Hydroxytryptophan (5-HTP) | 5-Methoxytryptophan (5-MTP) | Peripheral tissues (fibroblasts, endothelial cells). nih.govnih.govresearchgate.net |

The production of 5-MTP is significantly downregulated by pro-inflammatory mediators. nih.gov Lipopolysaccharide (LPS) and pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), suppress the expression of TPH-1. researchgate.netnih.govahajournals.org This inhibition of the key biosynthetic enzyme leads to a reduction in 5-MTP production. researchgate.net The decrease in endogenous 5-MTP levels can disrupt tissue homeostasis and contribute to inflammatory damage and fibrosis. nih.gov For instance, reduced levels of 5-MTP have been observed in conditions like sepsis, chronic kidney disease, and acute myocardial infarction. nih.govnih.gov Conversely, 5-MTP itself exhibits anti-inflammatory effects by inhibiting the activation of macrophages and their subsequent release of pro-inflammatory cytokines. nih.govnih.gov

Interactions with Broader Tryptophan Metabolism Pathways

Tryptophan is a precursor for several crucial metabolic pathways, and the synthesis of 5-MTP is just one of its metabolic fates. The major pathways of tryptophan metabolism include the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. metwarebio.comfrontiersin.org

Kynurenine Pathway: This is the primary route for tryptophan catabolism, accounting for over 95% of its metabolism. nih.govmdpi.com This pathway generates several bioactive metabolites. There is an inverse relationship between the 5-MTP and kynurenine pathways; pro-inflammatory conditions that suppress 5-MTP production often lead to an upregulation of the kynurenine pathway. ahajournals.org For example, LPS induces the enzyme indoleamine 2,3-dioxygenase (IDO), which shunts tryptophan towards kynurenine production, contributing to inflammation-associated vasodilation. ahajournals.org Studies have shown that administration of 5-MTP can reduce elevated serum kynurenine levels in inflammatory models. researchgate.netahajournals.org Furthermore, in activated macrophages, IDO1 can also directly degrade 5-MTP into 5-methoxy kynurenine. nih.gov

Serotonin Pathway: This pathway, which accounts for a small percentage of tryptophan metabolism, leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. frontiersin.orgnih.gov The initial step in both the serotonin and 5-MTP synthesis pathways is the conversion of tryptophan to 5-HTP by TPH. unito.itmdpi.com However, in the serotonin pathway, 5-HTP is subsequently decarboxylated to form serotonin. mdpi.com

Untargeted Metabolomic Approaches for Identification and Quantification in Biological Systems

Untargeted metabolomics has been a crucial tool for the discovery and subsequent study of 5-MTP and its role in biological systems. ahajournals.org This approach allows for the comprehensive analysis of a wide range of small molecules in a biological sample without pre-selecting specific metabolites. acs.org

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify metabolites. ahajournals.orgmdpi.com In the initial discovery of 5-MTP as an endothelial-derived factor, metabolomic analysis of conditioned medium from human umbilical vein endothelial cells was used to identify its presence. ahajournals.org

Subsequent targeted and untargeted metabolomic studies have been utilized to:

Quantify 5-MTP levels in various biological fluids like serum and plasma, establishing its presence in circulation. ahajournals.orglongdom.org For example, the mean serum concentration in healthy individuals is approximately 1.02 µM. longdom.org

Identify correlations between 5-MTP levels and disease states. Multiple metabolomic studies have found that circulating 5-MTP levels are inversely correlated with the progression of chronic kidney disease. nih.gov

Profile related tryptophan metabolites to understand the broader metabolic shifts that occur during health and disease. mdpi.comnih.govrsc.org These profiling studies can analyze metabolites from the kynurenine, serotonin, and indole (B1671886) pathways simultaneously, providing a comprehensive picture of tryptophan metabolism. mdpi.com

| Compound Name |

|---|

| 1-Benzyl-5-methoxytryptophan |

| 5-Hydroxytryptophan |

| 5-Methoxytryptophan |

| Interleukin-1β |

| Kynurenine |

| L-Tryptophan |

| Lipopolysaccharide |

| Melatonin |

| Serotonin |

| Tumor Necrosis Factor-α |

| 5-methoxy kynurenine |

Advanced Analytical and Spectroscopic Methodologies in Research on 1 Benzyl 5 Methoxytryptophan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Synthetic Derivativesbeilstein-journals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of 1-Benzyl-5-methoxytryptophan and its synthetic analogues. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework.

In ¹H NMR, the chemical shifts of protons are indicative of their electronic environment. For instance, the aromatic protons of the indole (B1671886) and benzyl (B1604629) rings would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The methoxy (B1213986) group protons would appear as a sharp singlet further upfield, usually around 3.8 ppm. The protons of the tryptophan side chain, including the alpha-proton and the beta-protons, would have characteristic chemical shifts and coupling patterns that can be used to confirm their connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of distinct signals indicates the number of non-equivalent carbon atoms, which can be a useful indicator of molecular symmetry. The chemical shifts of the carbon atoms in the aromatic rings, the methoxy group, and the tryptophan side chain all appear in predictable regions of the spectrum.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the molecule, providing definitive structural proof. For synthetic derivatives of this compound, any structural modifications would result in predictable changes in the NMR spectra, allowing for precise characterization.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Derivative of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Indole NH | 10.5 | br s |

| Aromatic H (Indole & Benzyl) | 6.8 - 7.9 | m |

| H-α | 4.2 | t |

| H-β | 3.2 | d |

| Methoxy (OCH₃) | 3.8 | s |

| Benzyl CH₂ | 5.4 | s |

This table is illustrative and actual chemical shifts may vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS) Applications in Compound Identification, Quantification, and Metabolomicsnih.govnih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and identification of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), detailed structural information can be obtained. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the benzyl group or the carboxylic acid moiety, providing a unique fingerprint for the molecule.

In the field of metabolomics, MS is employed to identify and quantify this compound and its metabolites in biological samples. This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose due to their high sensitivity and selectivity.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 325.1547 | 325.1545 | < 5 |

| [M+Na]⁺ | 347.1366 | 347.1364 | < 5 |

This table is illustrative and demonstrates the principle of high-resolution mass measurement for compound identification.

High-Performance Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purity assessment of this compound. The choice of the stationary phase and mobile phase is critical for achieving optimal separation from starting materials, byproducts, and any degradation products.

Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of tryptophan derivatives. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

The purity of a sample of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used for detection, as the indole and benzyl groups are strong chromophores.

Fluorescence Spectroscopy for Probing Molecular Environment and Intramolecular/Intermolecular Interactions

The intrinsic fluorescence of the tryptophan moiety makes fluorescence spectroscopy a valuable tool for studying this compound. The fluorescence properties of tryptophan are highly sensitive to its local environment, providing insights into molecular interactions and conformational changes. acs.org

Static and Time-Resolved Fluorescence Investigations of Tryptophan Analoguesresearchgate.netrsc.org

Static fluorescence measurements involve exciting the sample at a fixed wavelength and recording the resulting emission spectrum. The position of the emission maximum and the quantum yield of this compound can provide information about the polarity of its microenvironment. A blue shift in the emission maximum is typically observed in nonpolar environments, while a red shift is indicative of a more polar environment. acs.orgresearchgate.net

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. This technique can provide information about the excited-state dynamics of the molecule and can be used to distinguish between different fluorescent species in a sample. rsc.orgnih.govnih.gov The fluorescence lifetimes of tryptophan and its analogues are often complex, with multi-exponential decays indicating the presence of different conformers or excited-state processes. nih.gov

Applications of Excitation-Emission Spectroscopy (EES)researchgate.netatlantis-press.com

Excitation-Emission Spectroscopy (EES), also known as 3D fluorescence, involves recording the fluorescence emission spectrum at a series of excitation wavelengths. This generates a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity, which can serve as a unique fingerprint for a fluorescent molecule.

EES can be used to identify and distinguish this compound from other fluorescent compounds in a mixture. Tryptophan and its derivatives typically exhibit two main excitation peaks, one around 230 nm and another around 280 nm, with an emission maximum around 350 nm, the exact position of which is solvent-dependent. atlantis-press.comresearchgate.net This technique is particularly useful for analyzing complex samples where multiple fluorophores may be present.

Computational and Theoretical Chemistry Studies of 1 Benzyl 5 Methoxytryptophan and Analogues

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a tryptamine (B22526) analogue, and its biological target, typically a G-protein-coupled receptor (GPCR) like the serotonin (B10506) 5-HT2A receptor.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For tryptamine analogues, docking studies are crucial for understanding the key interactions that determine binding affinity. High-throughput virtual screening (HTVS) can be employed, where large libraries of analogues are docked into a receptor's binding site to identify promising candidates. For instance, in a study of 5-MeO-DMT analogues, thousands of compounds were computationally screened against the 5-HT1A receptor, with the top candidates selected based on their calculated binding affinity (Glide gscore). areeo.ac.ir Studies on N-benzylated tryptamines suggest that the N-benzyl group forms a key interaction with the phenylalanine residue F339 within the human 5-HT2A receptor, an insight likely derived from docking simulations. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the interactions in a simulated physiological environment. These simulations, often run for microseconds, can reveal the stability of the binding pose, induced conformational changes in the receptor, and the role of water molecules and ions. mdpi.comnih.gov

Key findings from MD simulations of serotonin receptors with various ligands include:

Receptor Activation Mechanisms: Simulations have shown that agonist binding induces significant conformational changes in the transmembrane helices (TM5 and TM6), leading to the breaking of a critical "ionic lock" between residues R3.50 and E6.30. mdpi.comnih.gov This event is a hallmark of GPCR activation and subsequent G-protein coupling.

Stability of Active State: The active state of the 5-HT2A receptor has been shown to be stable only when coupled with its G-protein (Gqα). In the absence of the G-protein, the receptor tends to collapse into a closed, inactive state. sdu.dk

Interaction Networks: MD trajectory analyses, including Principal Component Analysis (PCA), allow for the detailed study of changes in hydrogen bonds, salt bridges, and hydrophobic interaction networks upon ligand binding. mdpi.comnih.gov These analyses identify the specific residues crucial for transmitting the activation signal from the ligand-binding pocket to the intracellular G-protein coupling domain.

Table 1: Key Residues in Serotonin Receptors Interacting with Tryptamine Analogues This table is generated based on findings from computational studies on various serotonin receptor ligands.

| Residue | Location | Role in Interaction |

|---|---|---|

| D3.32 | TM3 | Forms a critical salt bridge with the protonated amine of the ligand. |

| S5.43 | TM5 | Interacts with ligands to induce conformational changes. mdpi.comnih.gov |

| S5.46 | TM5 | Forms hydrogen bonds with agonists, contributing to receptor activation. mdpi.comnih.gov |

| W6.48 | TM6 | Known as the "toggle switch"; its conformational change is crucial for activation. mdpi.comnih.gov |

| F6.51 | TM6 | Interacts with ligands, causing conformational shifts in the helix backbone. mdpi.comnih.gov |

| F339 | TM6 | Engages with the N-benzyl moiety of ligands like N-benzyl-5-methoxytryptamine. nih.gov |

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of a molecule's geometry, electron distribution, and reactivity, which are fundamental to its interaction with a biological target.

For tryptamine analogues, these calculations can determine:

Optimized Molecular Geometry: Quantum chemistry methods are used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. mdpi.com

Electronic Properties: The calculations yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor residues. dergipark.org.tr

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to validate the computed structure. mdpi.commdpi.com

While specific DFT studies on 1-Benzyl-5-methoxytryptophan are not prominent in the literature, the application of these methods to related heterocyclic compounds demonstrates their utility in rationalizing molecular properties relevant to drug design. mdpi.comdergipark.org.trmdpi.com

Ab Initio Charge Parameterization for Integration into Biomolecular Simulations

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. A critical component of the force field is the assignment of partial atomic charges to the ligand. Ab initio charge parameterization is a rigorous method for deriving these charges based on quantum mechanical calculations.

The process typically involves:

Performing a high-level quantum mechanical calculation (e.g., at the Hartree-Fock level with a basis set like HF/6-31G*) on the ligand to determine its electron wave function. nih.gov

Calculating the molecular electrostatic potential (ESP) from this wave function.

Using a fitting procedure, such as the Restrained Electrostatic Potential (RESP) fitting approach, to assign partial charges to each atom in the molecule that best reproduce the quantum mechanically derived ESP. nih.gov

These high-quality, ab initio-derived charges are essential for accurately modeling the electrostatic interactions (such as hydrogen bonds and salt bridges) between the ligand and the receptor during an MD simulation. nih.gov This accuracy is paramount for obtaining reliable predictions of binding free energies and understanding the dynamics of the ligand-receptor complex. nih.govnih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Prediction and Optimization

Computational methods are integral to understanding and predicting the Structure-Activity Relationships (SAR) of a series of compounds. SAR studies correlate changes in the chemical structure of a molecule with changes in its biological activity.

For N-benzylated 5-methoxytryptamine analogues, experimental and computational studies have established several key SAR trends. nih.govnih.gov

Influence of Benzyl (B1604629) Substitution: The position of substituents on the N-benzyl ring significantly impacts receptor affinity. Substitution at the para position generally reduces affinity, whereas substitution at the ortho or meta positions tends to enhance it. nih.govnih.gov

Effect of Lipophilicity: In general, adding a large, lipophilic group to the benzyl ring improves binding affinity. However, this increased affinity does not always correlate with increased functional activity (efficacy or potency). nih.govnih.gov

5-Methoxy Group: The presence of the 5-methoxy group on the indole (B1671886) ring is known to increase potency at 5-HT2A receptors, possibly due to its ability to act as a hydrogen bond acceptor. nih.gov

Table 2: General SAR Trends for N-Benzylated Tryptamine Analogues at 5-HT2 Receptors

| Structural Modification | Effect on Binding Affinity | Effect on Functional Activity |

|---|---|---|

| N-Benzyl Group Addition | Increases affinity and potency. nih.gov | Variable; can be partial agonists or antagonists. wikipedia.org |

| para-Substitution on Benzyl Ring | Reduced affinity. nih.govnih.gov | Generally follows affinity trend. |

| ortho/meta-Substitution on Benzyl Ring | Enhanced affinity. nih.govnih.gov | Variable; no direct correlation with affinity. nih.govnih.gov |

| Large Lipophilic Substituents | Improved affinity. nih.govnih.gov | Often follows the opposite trend (reduced activity). nih.govnih.gov |

Beyond these trends, more sophisticated computational techniques like Holographic Quantitative Structure-Activity Relationship (HQSAR) are used. HQSAR is a 2D QSAR method that does not require 3D structural alignment. It works by:

Generating all possible molecular fragments for each molecule in a dataset.

Encoding these fragments into a molecular "hologram," which is a fixed-length array of integers.

Using statistical methods like Partial Least Squares (PLS) to build a correlation model between the hologram descriptors and the biological activity. nih.gov

The resulting HQSAR model can predict the activity of new, unsynthesized compounds and generate contribution maps that visualize which molecular fragments are favorable or unfavorable for activity, thereby guiding the optimization of lead compounds. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Profiles

Currently, there is no publicly available research detailing the rational design and synthesis of next-generation analogues of 1-Benzyl-5-methoxytryptophan. The development of such analogues would necessitate a foundational understanding of the parent molecule's structure-activity relationships (SAR). Initial steps would involve the synthesis of this compound itself, followed by systematic modifications to its core structure. Key areas for modification could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzyl moiety to probe interactions with potential biological targets.

Alterations of the Methoxy (B1213986) Group: Exploring the impact of replacing the 5-methoxy group with other alkoxy groups or bioisosteres to modulate lipophilicity and electronic properties.

Without initial pharmacological data on this compound, any current analogue design would be speculative rather than rational.

Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms and Target Engagement

The mechanisms of action and specific biological targets of this compound have not been reported in the scientific literature. Consequently, the exploration of novel therapeutic avenues remains a prospective endeavor. Future research would first need to identify the primary molecular targets of the compound through comprehensive screening against a panel of receptors, enzymes, and ion channels. Based on the known pharmacology of structurally related tryptamines, initial investigations might focus on serotonergic (5-HT) receptors. Should specific and potent target engagement be identified, potential therapeutic avenues could be explored in areas such as:

Neuropsychiatric Disorders: If activity at specific 5-HT receptor subtypes is confirmed.

Inflammatory Conditions: Given the anti-inflammatory properties of the related, but distinct, compound 5-methoxytryptophan (B613034) (5-MTP). nih.govnih.govnih.gov

Fibrotic Diseases: Also based on the known anti-fibrotic actions of 5-MTP. nih.gov

It must be emphasized that these are hypothetical avenues pending foundational research into the compound's pharmacology.

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Elucidation

The scientific literature lacks any mention of the development or use of advanced in vitro or in vivo research models specifically for the study of this compound. The establishment of such models is contingent on initial discoveries regarding its biological activity.

Prospective In Vitro Models:

Cell-Based Assays: Stably transfected cell lines expressing specific receptor subtypes (e.g., various 5-HT receptors) would be crucial for detailed mechanistic studies, including second messenger assays and electrophysiological recordings.

Organoid Cultures: Three-dimensional organoid models could provide a more physiologically relevant context to study the compound's effects on specific tissues, should a target organ be identified.

Prospective In Vivo Models:

Animal Models of Disease: If a therapeutic potential is identified, relevant animal models would be necessary. For instance, if the compound shows promise in preclinical models of depression or anxiety, established behavioral paradigms in rodents would be employed.

Pharmacokinetic and Toxicological Studies: In vivo studies in animal models would be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety.

Integration of Multi-Omics Data for a Comprehensive Systems Biology Understanding of Compound Action

There are currently no multi-omics studies available for this compound. A systems biology approach, integrating various "omics" data, would provide a holistic view of the compound's effects but requires prior knowledge of its biological activity. Future multi-omics studies could include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in response to treatment with the compound, providing insights into the cellular pathways it modulates.

Proteomics: To identify changes in protein expression and post-translational modifications, offering a more direct understanding of the compound's functional impact.

Metabolomics: To assess alterations in cellular metabolism, which could reveal novel mechanisms of action or off-target effects.

The integration of these datasets would be a powerful tool for hypothesis generation and for building a comprehensive understanding of the biological impact of this compound, once its primary targets and effects are characterized.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-5-methoxytryptophan, and how can purity be validated?

- Methodological Answer : Synthesis typically involves benzylation of 5-methoxytryptophan precursors under inert conditions. Key steps include:

- Use of catalytic agents (e.g., palladium or alkyl halides) for regioselective benzylation .

- Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) .

- Characterization : Validate purity using HPLC (C18 column, UV detection at 280 nm) and NMR (¹H/¹³C spectra for methoxy and benzyl group confirmation). For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory to confirm identity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for methoxy (-OCH₃) at ~3.8 ppm (singlet) and benzyl protons (aromatic region: 7.2–7.4 ppm) .

- HPLC-PDA : Monitor purity (>98%) with reverse-phase methods; retention time comparison against standards is essential .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺. For novel derivatives, HRMS resolves isotopic patterns .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at -20°C (long-term) vs. 4°C (short-term) and monitor degradation via HPLC .

- Light Sensitivity : Expose to UV/visible light for 48 hours; quantify photodegradation products .

- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

- Methodological Answer :

- Replication : Repeat assays with standardized protocols (e.g., cell lines, incubation times) to rule out technical variability .

- Dose-Response Analysis : Test a wider concentration range (nM to μM) to identify non-linear effects .

- Orthogonal Assays : Confirm activity using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. What strategies optimize the enantiomeric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee >95%) .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .

- Circular Dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra to computational predictions .

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to serotonin receptors (e.g., 5-HT₂A) .

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess ligand-protein stability and key residue interactions .

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Data Contradiction and Reproducibility

Q. What experimental controls are essential to ensure reproducibility in this compound studies?

- Methodological Answer :

- Negative/Positive Controls : Include known inhibitors (e.g., ketanserin for 5-HT₂A) and vehicle-only groups .

- Batch Consistency : Compare results across multiple synthetic batches to rule out impurity-driven artifacts .

- Blinded Analysis : Use third-party labs for independent validation of bioactivity data .

Literature and Data Integration

Q. How can researchers systematically reconcile conflicting literature reports on this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) to identify trends or outliers .

- Critical Appraisal : Evaluate methodological rigor (e.g., sample size, statistical methods) to prioritize high-confidence studies .

- Data Sharing : Deposit raw NMR, HPLC, and bioassay data in public repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.